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molecular formula C11H15N B2893669 (R)-2-phenylpiperidine CAS No. 58613-54-0

(R)-2-phenylpiperidine

Cat. No. B2893669
M. Wt: 161.248
InChI Key: WGIAUTGOUJDVEI-LLVKDONJSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07323464B2

Procedure details

2-Phenylpyridine, Intermediate 14, (4.0 g, 25.81 mmol), and concentrated HCl (3 mL) in EtOH (15 mL) were treated with platinum oxide and subjected to catalytic hydrogenation (˜1 atm, balloon), at room temperature for 72 hours. After removal of the catalyst by filtration, the solution was evaporated in vacuo to a pale yellow HCl salt of the product. The free base is obtained by treating the residue with 10% aqueous sodium hydroxide. The aqueous is then extracted with Et2O several times and the extracts dried (MgSO4) and evaporated to an oil to give the title compound.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
Intermediate 14
Quantity
4 g
Type
reactant
Reaction Step One
Name
Quantity
3 mL
Type
reactant
Reaction Step One
Name
Quantity
15 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]1([C:7]2[CH:12]=[CH:11][CH:10]=[CH:9][N:8]=2)[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.Cl.[OH-].[Na+]>CCO.[Pt]=O>[C:1]1([CH:7]2[CH2:12][CH2:11][CH2:10][CH2:9][NH:8]2)[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1 |f:2.3|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(=CC=CC=C1)C1=NC=CC=C1
Name
Intermediate 14
Quantity
4 g
Type
reactant
Smiles
Name
Quantity
3 mL
Type
reactant
Smiles
Cl
Name
Quantity
15 mL
Type
solvent
Smiles
CCO
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Pt]=O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
After removal of the catalyst
FILTRATION
Type
FILTRATION
Details
by filtration
CUSTOM
Type
CUSTOM
Details
the solution was evaporated in vacuo to a pale yellow HCl salt of the product
CUSTOM
Type
CUSTOM
Details
The free base is obtained
EXTRACTION
Type
EXTRACTION
Details
The aqueous is then extracted with Et2O several times
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the extracts dried (MgSO4)
CUSTOM
Type
CUSTOM
Details
evaporated to an oil

Outcomes

Product
Details
Reaction Time
72 h
Name
Type
product
Smiles
C1(=CC=CC=C1)C1NCCCC1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US07323464B2

Procedure details

2-Phenylpyridine, Intermediate 14, (4.0 g, 25.81 mmol), and concentrated HCl (3 mL) in EtOH (15 mL) were treated with platinum oxide and subjected to catalytic hydrogenation (˜1 atm, balloon), at room temperature for 72 hours. After removal of the catalyst by filtration, the solution was evaporated in vacuo to a pale yellow HCl salt of the product. The free base is obtained by treating the residue with 10% aqueous sodium hydroxide. The aqueous is then extracted with Et2O several times and the extracts dried (MgSO4) and evaporated to an oil to give the title compound.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
Intermediate 14
Quantity
4 g
Type
reactant
Reaction Step One
Name
Quantity
3 mL
Type
reactant
Reaction Step One
Name
Quantity
15 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]1([C:7]2[CH:12]=[CH:11][CH:10]=[CH:9][N:8]=2)[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.Cl.[OH-].[Na+]>CCO.[Pt]=O>[C:1]1([CH:7]2[CH2:12][CH2:11][CH2:10][CH2:9][NH:8]2)[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1 |f:2.3|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(=CC=CC=C1)C1=NC=CC=C1
Name
Intermediate 14
Quantity
4 g
Type
reactant
Smiles
Name
Quantity
3 mL
Type
reactant
Smiles
Cl
Name
Quantity
15 mL
Type
solvent
Smiles
CCO
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Pt]=O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
After removal of the catalyst
FILTRATION
Type
FILTRATION
Details
by filtration
CUSTOM
Type
CUSTOM
Details
the solution was evaporated in vacuo to a pale yellow HCl salt of the product
CUSTOM
Type
CUSTOM
Details
The free base is obtained
EXTRACTION
Type
EXTRACTION
Details
The aqueous is then extracted with Et2O several times
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the extracts dried (MgSO4)
CUSTOM
Type
CUSTOM
Details
evaporated to an oil

Outcomes

Product
Details
Reaction Time
72 h
Name
Type
product
Smiles
C1(=CC=CC=C1)C1NCCCC1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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